N,N'-Dicyanomethyl-N,N'-dimethylethylenediamine
Overview
Description
N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine is an organic compound that contains nitrogen atoms. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by dicyanomethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine typically involves the reaction of ethylenediamine with dicyanomethane and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with fewer cyano groups.
Substitution: Substituted derivatives with different functional groups replacing the cyano groups.
Scientific Research Applications
N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler derivative of ethylenediamine with only dimethyl groups.
N,N’-Dicyanoethylenediamine: A derivative with cyano groups but without the dimethyl groups.
Uniqueness
N,N’-Dicyanomethyl-N,N’-dimethylethylenediamine is unique due to the presence of both dicyanomethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
2-[2-[cyanomethyl(methyl)amino]ethyl-methylamino]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11(5-3-9)7-8-12(2)6-4-10/h5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRHPUATWAYWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CC#N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206361 | |
Record name | Acetonitrile, (N,N'-dimethylethylenedinitrilo)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5766-68-7 | |
Record name | Acetonitrile, (N,N'-dimethylethylenedinitrilo)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005766687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (N,N'-dimethylethylenedinitrilo)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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